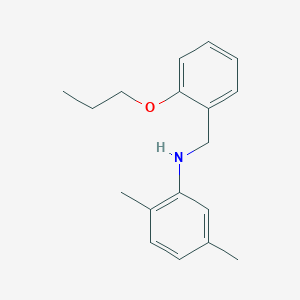

2,5-Dimethyl-N-(2-propoxybenzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,5-Dimethyl-N-(2-propoxybenzyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with 2-propoxybenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Análisis De Reacciones Químicas

2,5-Dimethyl-N-(2-propoxybenzyl)aniline can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2,5-Dimethyl-N-(2-propoxybenzyl)aniline is used extensively in scientific research, particularly in the field of proteomics. It serves as a reagent for labeling and identifying proteins in complex biological samples . Additionally, it is used in the synthesis of various organic compounds and as a building block in medicinal chemistry .

Mecanismo De Acción

The mechanism by which 2,5-Dimethyl-N-(2-propoxybenzyl)aniline exerts its effects is not well-documented. its primary use in proteomics suggests that it interacts with proteins, possibly through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved in these interactions remain to be fully elucidated .

Comparación Con Compuestos Similares

2,5-Dimethyl-N-(2-propoxybenzyl)aniline can be compared with other similar compounds such as:

2,5-Dimethylaniline: This compound lacks the propoxybenzyl group, making it less complex and potentially less versatile in certain applications.

N-(2-Propoxybenzyl)aniline: This compound lacks the dimethyl groups on the aniline ring, which may affect its reactivity and interactions with other molecules.

The presence of both the dimethyl and propoxybenzyl groups in this compound makes it unique and potentially more useful in specific research applications .

Actividad Biológica

2,5-Dimethyl-N-(2-propoxybenzyl)aniline is an organic compound with significant potential in biological applications. Characterized by its unique structure, it features a dimethyl-substituted aniline backbone with a propoxybenzyl group, which enhances its solubility and biological interactions. This article explores the biological activities associated with this compound, including its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₈H₂₃NO

- Molecular Weight : 269.39 g/mol

- Structure : The compound consists of an aniline core substituted at the 2 and 5 positions with methyl groups and a propoxy group attached to the nitrogen atom.

Biological Activities

Recent studies have highlighted various biological activities of this compound:

-

Therapeutic Potential :

- The compound has been investigated for its role as a potential therapeutic agent in proteomics research, indicating possible applications in drug development and as a biochemical probe.

- Its structural similarities to other biologically active anilines suggest interactions with various biological targets, which may include receptor binding and enzyme inhibition.

-

Mechanisms of Action :

- The compound's interactions with biological molecules are crucial for understanding its mechanism of action. Studies utilizing molecular docking and spectroscopic methods have been employed to elucidate these interactions.

- Binding affinities with different receptors or enzymes are being explored to reveal insights into therapeutic potential and side effects.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dimethylaniline | C₈H₁₁N | Basic structure without propoxy group |

| N,N-Dimethyl-4-aminobenzene | C₉H₁₂N | Contains dimethyl groups on the nitrogen |

| 4-Propoxy-N,N-dimethylaniline | C₁₀H₁₃N O | Propoxy substitution on a dimethylaniline structure |

| 2,3-Dimethyl-N-(2-propoxybenzyl)aniline | C₁₈H₂₃NO | Similar structure with different methyl positioning |

The presence of both dimethyl and propoxy groups in this compound allows for diverse applications in synthetic chemistry and biological research that may not be achievable with simpler analogs.

Case Studies

Case Study 1: Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors. For instance, studies have shown promising results in receptor interaction assays, indicating that this compound may serve as a lead candidate for further drug development.

Case Study 2: In Vivo Studies

In vivo studies have been conducted to assess the metabolic stability and pharmacokinetics of the compound. These studies are crucial for determining its viability as a therapeutic agent and understanding its behavior within biological systems .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[(2-propoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-12-14(2)9-10-15(17)3/h5-10,12,19H,4,11,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEICUJJWVZHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.